molecular formula C17H17NO2S B1337710 (R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid CAS No. 84888-38-0

(R)-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid

Cat. No.: B1337710
CAS No.: 84888-38-0
M. Wt: 299.4 g/mol
InChI Key: SFRBQYRAZQGDPW-INIZCTEOSA-N
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Description

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorenylmethylthio group attached to the amino acid backbone. It is often used in peptide synthesis and has applications in various fields of scientific research.

Scientific Research Applications

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protection for the amino group, followed by thiolation to introduce the fluorenylmethylthio group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to remove the fluorenylmethylthio group.

    Substitution: The fluorenylmethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of ®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid involves its interaction with specific molecular targets. The fluorenylmethylthio group can interact with various enzymes and receptors, influencing their activity. The compound can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(((9H-fluoren-9-yl)methyl)thio)-2-aminopropanoic acid is unique due to its specific combination of a chiral amino acid backbone and a fluorenylmethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,18H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRBQYRAZQGDPW-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427156
Record name CHEMBL392255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84888-38-0
Record name S-(9H-Fluoren-9-ylmethyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84888-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CHEMBL392255
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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